molecular formula C26H30BrCl2FO6 B13414611 2-Bromo-9,11beta-dichloro-6beta-fluoro-17,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 17,21-di(acetate) CAS No. 58014-01-0

2-Bromo-9,11beta-dichloro-6beta-fluoro-17,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 17,21-di(acetate)

Cat. No.: B13414611
CAS No.: 58014-01-0
M. Wt: 608.3 g/mol
InChI Key: CAPJXOFUERKRLV-KSJJEJIISA-N
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Description

2-Bromo-9,11beta-dichloro-6beta-fluoro-17,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 17,21-di(acetate) is a synthetic corticosteroid derivative. This compound is characterized by its complex structure, which includes multiple halogen substitutions and hydroxyl groups. It is used primarily in the field of medicinal chemistry for its anti-inflammatory and immunosuppressive properties.

Preparation Methods

The synthesis of 2-Bromo-9,11beta-dichloro-6beta-fluoro-17,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 17,21-di(acetate) involves several steps. The starting material is typically a steroid backbone, which undergoes various halogenation, hydroxylation, and acetylation reactions. The reaction conditions often require the use of specific reagents such as bromine, chlorine, and fluorine sources, along with catalysts and solvents to facilitate the reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the halogen groups or hydroxyl groups.

    Substitution: Halogen atoms can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .

Scientific Research Applications

2-Bromo-9,11beta-dichloro-6beta-fluoro-17,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 17,21-di(acetate) has several scientific research applications:

Mechanism of Action

The compound exerts its effects by interacting with glucocorticoid receptors in the body. Upon binding to these receptors, it modulates the expression of specific genes involved in inflammatory and immune responses. This leads to a reduction in the production of pro-inflammatory cytokines and other mediators, thereby exerting its anti-inflammatory and immunosuppressive effects .

Comparison with Similar Compounds

Similar compounds include other corticosteroid derivatives such as:

Properties

CAS No.

58014-01-0

Molecular Formula

C26H30BrCl2FO6

Molecular Weight

608.3 g/mol

IUPAC Name

[2-[(6R,8S,9R,10S,11S,13S,14S,16R,17R)-17-acetyloxy-2-bromo-9,11-dichloro-6-fluoro-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C26H30BrCl2FO6/c1-12-6-15-16-7-19(30)17-8-20(33)18(27)9-23(17,4)25(16,29)21(28)10-24(15,5)26(12,36-14(3)32)22(34)11-35-13(2)31/h8-9,12,15-16,19,21H,6-7,10-11H2,1-5H3/t12-,15+,16+,19-,21+,23+,24+,25+,26+/m1/s1

InChI Key

CAPJXOFUERKRLV-KSJJEJIISA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@H](C4=CC(=O)C(=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)OC(=O)C)C)Cl)Cl)C)Br)F

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C(=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)OC(=O)C)C)Cl)Cl)C)Br)F

Origin of Product

United States

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